Bis(4-allyloxyphenyl)sulfone
Overview
Description
Bis(4-allyloxyphenyl)sulfone: is an organic compound with the molecular formula C18H18O4S . It is characterized by the presence of two allyloxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bis(4-allyloxyphenyl)sulfone is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It serves as a phase transfer catalyst in organic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Claisen Rearrangement: One of the efficient methods for synthesizing bis(4-allyloxyphenyl)sulfone involves a solvent-free Claisen rearrangement under microwave irradiation.
Conventional Heating: Traditionally, the synthesis of this compound involves heating the reactants for extended periods (2-30 hours) under conventional conditions.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of 4-hydroxyphenyl sulfone with allyl bromide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-allyloxyphenyl)sulfone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted phenyl sulfones.
Mechanism of Action
Molecular Targets and Pathways: Bis(4-allyloxyphenyl)sulfone exerts its effects through interactions with various molecular targets. The sulfone group can participate in electron transfer reactions, influencing the reactivity of the compound. The allyloxy groups provide sites for further chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
- Bis(4-fluorophenyl)sulfone
- 4,4’-Sulfonyldiphenol
- Bis(3-allyl-4-hydroxyphenyl)sulfone
Uniqueness:
- Bis(4-allyloxyphenyl)sulfone stands out due to its unique combination of allyloxy and sulfone groups, which provide distinct reactivity and versatility in various chemical reactions. Compared to bis(4-fluorophenyl)sulfone, it offers different reactivity due to the presence of allyloxy groups instead of fluorine atoms. Similarly, it differs from 4,4’-sulfonyldiphenol in terms of the functional groups attached to the phenyl rings .
Properties
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYDTYJZSTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961750 | |
Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41481-63-4 | |
Record name | 41481-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?
A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of this compound offers significant advantages over traditional heating methods []. These advantages include:
- Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
- Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.
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